Sodium tetraethylborate

Catalog No.
S654992
CAS No.
15523-24-7
M.F
C8H20BNa
M. Wt
150.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium tetraethylborate

CAS Number

15523-24-7

Product Name

Sodium tetraethylborate

IUPAC Name

sodium;tetraethylboranuide

Molecular Formula

C8H20BNa

Molecular Weight

150.05 g/mol

InChI

InChI=1S/C8H20B.Na/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;/q-1;+1

InChI Key

SZSBMTRYJRHYNI-UHFFFAOYSA-N

SMILES

[B-](CC)(CC)(CC)CC.[Na+]

Synonyms

sodium tetraethylborate

Canonical SMILES

[B-](CC)(CC)(CC)CC.[Na+]

Isomeric SMILES

[B-](CC)(CC)(CC)CC.[Na+]

Sodium tetraethylborate is an organoboron compound with the chemical formula C8H20BNa\text{C}_8\text{H}_{20}\text{BNa} and a CAS number of 15523-24-7. This compound is characterized as a white solid that is highly sensitive to air and moisture, making it pyrophoric and reactive with water, leading to the release of flammable gases . Its structure consists of a sodium ion coordinated to a tetraethylborate group, which enhances its reactivity in various

In reduction reactions, NaBEt₄ acts as a hydride donor. The tetrahedral boron readily accepts the lone pair electrons from a Lewis base (like a carbonyl group in a ketone) forming a tetrahedral intermediate. This intermediate then undergoes hydrolysis to release the reduced product (alcohol) and other byproducts [].

NaBEt₄ is a flammable and air-sensitive compound. It can decompose violently upon exposure to moisture or air, releasing flammable hydrogen gas. It's also a suspected skin and eye irritant [].

Safety Precautions:

  • Handle under inert atmosphere (e.g., nitrogen) using appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood [].
  • Store in sealed containers under inert atmosphere at low temperatures [].

Derivatizing Agent for Analytical Chemistry

One of the primary applications of sodium tetraethylborate lies in its ability to act as a derivatizing agent in analytical chemistry. This process involves modifying a molecule to enhance its properties for specific analytical techniques. Sodium tetraethylborate reacts with various organotin, lead, and mercury compounds, forming volatile derivatives suitable for analysis using techniques like gas chromatography coupled with different detection methods like atomic absorption spectrometry (AAS), atomic emission spectrometry (AES), pulsed-flame photometric detection (PFPD), and mass spectrometry (MS) []. This derivatization step improves the volatility and separation of these metal-containing compounds, allowing for their sensitive and accurate detection.

Source of Tetraethylborate Anion

Sodium tetraethylborate serves as a readily available source of the tetraethylborate anion (B(C2H5)4-). This unique anion finds applications in various research fields, including:

  • Organic synthesis: The tetraethylborate anion can act as a nucleophile in organic reactions, facilitating the formation of carbon-boron bonds. This property makes it valuable for synthesizing various organic compounds, including pharmaceuticals and advanced materials [].
  • Catalysis: Due to its Lewis acid character, the tetraethylborate anion can act as a catalyst for various organic reactions. Research explores its potential in areas like olefin polymerization and hydroboration reactions [, ].

  • Desulfurization: It has been shown to facilitate the rapid desulfurization of cysteine residues in proteins, converting them into alanine. This reaction is significant for biochemistry and protein synthesis .
  • Metal Derivatization: The compound can react with various metals, forming organometallic derivatives that are useful in analytical chemistry .
  • Hydrolysis: When exposed to water, sodium tetraethylborate reacts violently, producing flammable gases, which necessitates careful handling under inert atmospheres .

The synthesis of sodium tetraethylborate typically involves the reaction of boron trichloride with sodium ethoxide or sodium metal in an ethyl alcohol solution. The general reaction can be summarized as follows:

  • Formation of Tetraethylborate:
    BCl3+4NaOEtNaBEt4+3NaCl\text{BCl}_3+4\text{NaOEt}\rightarrow \text{NaBEt}_4+3\text{NaCl}
  • Purification: The product is then purified by recrystallization from suitable solvents under inert conditions to ensure stability and prevent moisture absorption .

Sodium tetraethylborate finds applications in various fields:

  • Organic Synthesis: It serves as a reducing agent in organic reactions, particularly for desulfurization.
  • Analytical Chemistry: Used in derivatization techniques for metals and other compounds during chromatographic analyses .
  • Biochemistry: Employed in protein modification and synthesis processes due to its unique reactivity with thiol groups.

Studies on the interactions of sodium tetraethylborate with other compounds have highlighted its potential in modifying chemical properties of biomolecules. For instance, its ability to selectively react with sulfur-containing amino acids has implications for developing new biochemical pathways and synthetic strategies in organic chemistry .

Sodium tetraethylborate shares similarities with other organoboron compounds but stands out due to its unique reactivity profile. Here are some comparable compounds:

Compound NameFormulaUnique Properties
Sodium borohydrideNaBH4\text{NaBH}_4Strong reducing agent; less sensitive to air
Trimethyl borateB OCH3)3\text{B OCH}_3)_3Used as a reagent for methylation; less reactive
Potassium tetrahydroborateK BH4]\text{K BH}_4]Similar reducing properties; more stable

Sodium tetraethylborate's distinctive pyrophoric nature and its specific reactivity towards sulfur-containing compounds differentiate it from these similar boron-based reagents .

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H250 (100%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H261 (90.48%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

15523-24-7

Dates

Modify: 2023-08-15

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